molecular formula C19H15F3N2O2 B2883216 Methyl 4-{[2-methyl-7-(trifluoromethyl)quinolin-4-yl]amino}benzoate CAS No. 881939-38-4

Methyl 4-{[2-methyl-7-(trifluoromethyl)quinolin-4-yl]amino}benzoate

Cat. No.: B2883216
CAS No.: 881939-38-4
M. Wt: 360.336
InChI Key: QYZQOIDPJSOUKW-UHFFFAOYSA-N
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Description

Methyl 4-{[2-methyl-7-(trifluoromethyl)quinolin-4-yl]amino}benzoate is a complex organic compound that features a quinoline moiety substituted with a trifluoromethyl group and an amino group, linked to a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-{[2-methyl-7-(trifluoromethyl)quinolin-4-yl]amino}benzoate typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst .

Industrial Production Methods

Industrial production of this compound may involve optimizing the Suzuki-Miyaura coupling reaction for large-scale synthesis. This includes using more efficient catalysts, optimizing reaction conditions such as temperature and solvent, and ensuring high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-{[2-methyl-7-(trifluoromethyl)quinolin-4-yl]amino}benzoate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with hydroxyl or carbonyl groups, while reduction may yield fully saturated quinoline derivatives .

Scientific Research Applications

Methyl 4-{[2-methyl-7-(trifluoromethyl)quinolin-4-yl]amino}benzoate has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-trifluoromethylbenzoate: Similar structure but lacks the quinoline moiety.

    2-methyl-4-trifluoromethylquinoline: Similar structure but lacks the benzoate ester group.

    4-amino-2-trifluoromethylbenzoate: Similar structure but lacks the quinoline moiety.

Uniqueness

Methyl 4-{[2-methyl-7-(trifluoromethyl)quinolin-4-yl]amino}benzoate is unique due to its combination of a quinoline moiety, a trifluoromethyl group, and a benzoate ester. This unique structure imparts specific chemical and biological properties that are not found in the similar compounds listed above .

Properties

IUPAC Name

methyl 4-[[2-methyl-7-(trifluoromethyl)quinolin-4-yl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15F3N2O2/c1-11-9-16(24-14-6-3-12(4-7-14)18(25)26-2)15-8-5-13(19(20,21)22)10-17(15)23-11/h3-10H,1-2H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYZQOIDPJSOUKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C=CC(=CC2=N1)C(F)(F)F)NC3=CC=C(C=C3)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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